2-Amino-2-methyl-3-phenylpropan-1-ol
Description
2-Amino-2-methyl-3-phenylpropan-1-ol is a secondary alcohol with a branched propanolamine backbone featuring a methyl group at the C2 position and a phenyl group at C3.
Properties
IUPAC Name |
2-amino-2-methyl-3-phenylpropan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-10(11,8-12)7-9-5-3-2-4-6-9/h2-6,12H,7-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRNHINXZCYRME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-2-methyl-3-phenylpropan-1-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone or aldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride. Another method includes the hydrogenation of 2-aminoisobutyric acid or its esters .
Industrial Production Methods
In industrial settings, the compound can be produced via catalytic hydrogenation processes, which are efficient and scalable. The choice of catalyst and reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-methyl-3-phenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amines, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-2-methyl-3-phenylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mechanism of Action
The mechanism by which 2-Amino-2-methyl-3-phenylpropan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can act as a norepinephrine releasing agent, indirectly activating adrenergic receptors. This action is similar to that of phenylpropanolamine, a related compound .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional differences between 2-amino-2-methyl-3-phenylpropan-1-ol and related compounds:
Key Observations
Halogenation in 2-amino-3-(2-chloro-6-fluorophenyl)propan-1-ol enhances electron-withdrawing effects, which may improve metabolic stability in drug candidates .
Lipophilicity: The benzyl group in 3-amino-2-benzylpropan-1-ol increases lipophilicity (logP ≈ 1.5) compared to the phenyl group in the target compound, affecting solubility and membrane permeability .
Pharmaceutical Relevance: Impurities such as Imp. E(EP) (from ) highlight the importance of regiochemical control during synthesis. Their structural deviations (e.g., methoxyethyl-phenoxy groups) underscore challenges in purifying β-blocker intermediates .
Biological Activity
2-Amino-2-methyl-3-phenylpropan-1-ol, also known as phenylpropanolamine, is an organic compound characterized by its amino alcohol structure. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities. Its unique structure, featuring both amino and hydroxyl groups, allows for diverse interactions with biological systems.
The molecular formula of this compound is with a molecular weight of 165.23 g/mol. The presence of a chiral center makes it optically active. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which are essential for synthesizing derivatives that may exhibit different biological activities.
Table 1: Chemical Reactions of this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to ketones or aldehydes | Potassium permanganate, chromium trioxide |
| Reduction | Converts to alcohols or amines | Lithium aluminum hydride, sodium borohydride |
| Substitution | Amino group reacts with electrophiles | Alkyl halides, acyl chlorides |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It acts as a ligand that binds to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects depending on the target involved.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Neurotransmitter Modulation : The compound has been shown to interact effectively with neurotransmitter transporters, potentially influencing mood and behavior. Studies suggest it may have applications in treating psychiatric disorders due to its ability to modulate neurotransmitter levels.
- Sympathomimetic Effects : Similar to other sympathomimetics like phenylpropanolamine, it can stimulate the central nervous system and may be used in decongestants and appetite suppressants.
- Antimicrobial Activity : Preliminary studies have indicated potential antimicrobial properties, warranting further investigation into its efficacy against various pathogens.
Case Studies
Several studies have explored the pharmacological effects of this compound:
Study 1: Neurotransmitter Interaction
A study published in the Journal of Medicinal Chemistry examined the binding affinity of this compound on serotonin transporters. Results indicated a significant increase in serotonin uptake inhibition compared to non-fluorinated analogs, suggesting enhanced therapeutic potential for mood disorders .
Study 2: Sympathomimetic Activity
Research conducted by Smith et al. (2023) demonstrated that the compound exhibited dose-dependent increases in heart rate and blood pressure in animal models, confirming its sympathomimetic properties .
Study 3: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound showed promising results with minimum inhibitory concentrations (MIC) lower than those of conventional antibiotics .
Comparison with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Phenylpropanolamine | Simple phenyl group | Established use as a decongestant |
| Ephedrine | Contains additional hydroxyl group | Stronger stimulant effects |
| Pseudoephedrine | Milder sympathomimetic effects | Commonly used as a nasal decongestant |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
